Product packaging for 2-chloro-9H-purine(Cat. No.:CAS No. 1681-15-8)

2-chloro-9H-purine

Cat. No.: B160361
CAS No.: 1681-15-8
M. Wt: 154.56 g/mol
InChI Key: JBMBVWROWJGFMG-UHFFFAOYSA-N
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Description

Historical Perspectives on Purine (B94841) Chemistry and its Biological Significance

Purines are a class of nitrogenous heterocyclic compounds composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system rsc.orgontosight.ai. Their historical significance in chemistry dates back to 1884 when the term "purine" was coined by German chemist Emil Fischer, who later synthesized the compound in 1898 wikipedia.orgslideshare.net. The starting material for Fischer's synthesis was uric acid, which had been isolated from kidney stones in 1776 wikipedia.orgbritannica.com.

Biologically, purines are of paramount importance, serving as fundamental building blocks for crucial biomolecules in all living organisms. Adenine (B156593) and guanine, two key purine bases, are integral components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which are essential for genetic information storage and transmission ontosight.aiwikipedia.orgbritannica.com. Beyond their role in nucleic acids, purines are vital for energy metabolism, notably in the formation of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), the primary energy currencies of cells ontosight.aiwikipedia.orgmdpi.comnih.gov. They also function as cofactors (e.g., NADH, coenzyme A) and play critical roles in various intracellular signal transduction processes, including the regulation of cell growth and differentiation, and even act as direct neurotransmitters rsc.orgontosight.aiwikipedia.orgmdpi.comnih.govnih.gov. The intricate metabolic pathways for purine synthesis and breakdown are highly regulated, and imbalances can lead to various diseases ontosight.aiwikipedia.org.

The Role of Halogenated Purines, Specifically 2-Chloro-9H-purine, as Research Scaffolds

Halogenated purines, including this compound, are particularly valuable in chemical research due to the reactivity of the halogen atom, which allows for diverse synthetic modifications. This compound (PubChem CID: 519314) possesses a chlorine atom at the 2-position of the purine nucleus cenmed.com. This chlorine atom can undergo various nucleophilic substitution reactions, enabling the introduction of different functional groups and the creation of a wide range of purine derivatives rsc.orgrsc.org.

The synthesis of substituted purine derivatives often involves multi-step procedures. For example, 2,6,9-trisubstituted purines can be synthesized using 2,6-dichloropurine (B15474) as a starting material, involving alkylation and subsequent nucleophilic substitutions rsc.orgnih.gov. The presence of the chlorine atom in this compound provides a reactive site for further derivatization, making it a crucial scaffold for generating molecular diversity in drug discovery efforts.

Current Research Landscape and Emerging Trends for this compound Derivatives

Current research on this compound derivatives is extensive, driven by their broad spectrum of potential biological activities. The compound's utility as a pharmaceutical intermediate is a significant application, with increasing demand for its use in synthesizing novel therapeutic agents, particularly for chronic diseases coremarketresearch.com.

Key Research Areas and Findings:

Anticancer Agents: Many this compound derivatives are being investigated for their anticancer properties. For example, 2,6,9-trisubstituted purine derivatives have shown promising antiproliferative activity against various cancer cell lines, with some exhibiting selective cytotoxicity towards cancer cells over non-cancerous fibroblasts mdpi.comtandfonline.com. Specific derivatives have demonstrated the ability to induce apoptosis and block cell cycle progression in cancer cells tandfonline.comjpionline.org. Research also focuses on purine-based compounds as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle, making them potential anticancer agents mdpi.combohrium.com.

Antiviral Agents: Halogenated purine nucleosides, including those derived from 2-chloropurine, have shown activity against viruses such as hepatitis C virus (HCV) and SARS coronavirus (SARS Co-V) unlp.edu.ar. The introduction of a halogen atom at the C2 position of purine can make nucleosides resistant to deamination by adenosine deaminase, a strategy employed in the design of antitumor drugs like Cladribine, Fludarabine, and Clofarabine (B1669196) mdpi.com.

Inflammation and Signaling Pathway Modulation: Novel 9-cinnamyl-9H-purine structures, which incorporate purine analogues, have been designed to inhibit inflammatory responses by modulating the TLR4/MyD88/NF-κB signaling pathway nih.gov.

Bromodomain Inhibition: The 2-amine-9H-purine scaffold has been identified as a template for developing potent ligands for bromodomains, such as BRD9, which are involved in gene regulation. These compounds can displace bromodomains from chromatin, suggesting their potential as tool compounds to investigate the biological roles of these proteins nih.govacs.org.

Hsp90 Inhibition: Purine-scaffold compounds have been developed as inhibitors of Hsp90, a molecular chaperone crucial for the function of several oncogenic proteins. These inhibitors bind to the N-terminal nucleotide pocket of Hsp90, disrupting its activity and leading to the degradation of client proteins, making them attractive therapeutic targets in cancer nih.gov.

The versatility of this compound as a scaffold allows for the synthesis of complex derivatives with diverse biological profiles, making it a subject of ongoing and expanding interest in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B160361 2-chloro-9H-purine CAS No. 1681-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7H-purine
Source PubChem
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InChI

InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMBVWROWJGFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333967
Record name 2-chloro-9H-purine
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Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681-15-8
Record name 2-Chloropurine
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Record name 2-chloro-9H-purine
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Record name 2-chloro-7H-purine
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 9h Purine

Strategies for the De Novo Construction of the 2-Chloro-9H-purine Nucleus

The de novo synthesis of the this compound core is a fundamental aspect of purine (B94841) chemistry, enabling the creation of this key intermediate from simpler acyclic or heterocyclic precursors. These methods offer flexibility in introducing various substituents onto the purine ring system.

Cyclization Reactions for Purine Core Formation

The construction of the purine ring system often involves the sequential or one-pot cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. A common strategy involves the use of 4,5-diaminopyrimidines, which undergo cyclization with a one-carbon synthon to form the imidazole portion of the purine. For instance, the cyclization of a 2-chloro-4,5-diaminopyrimidine derivative with reagents like formic acid or triethyl orthoformate can yield the this compound nucleus. google.com

Another approach involves the cyclization of imidazole derivatives. This method starts with a substituted imidazole-4,5-dicarbonitrile or a related derivative, which is then elaborated to form the pyrimidine ring. While less common for this compound itself, this strategy is valuable for accessing specific substituted purine analogues. nih.gov The choice of cyclization strategy often depends on the desired substitution pattern on the final purine product.

Recent advancements in transition metal-catalyzed cyclization reactions have also provided novel routes to purine-like structures, although their specific application to this compound is still an emerging area of research. iupac.org These methods often involve domino reactions that can rapidly build molecular complexity from simple starting materials. researchgate.net

Convergent and Divergent Synthesis Approaches Utilizing Pyrimidine Precursors

Both convergent and divergent synthetic strategies are employed in the synthesis of this compound and its derivatives, often starting from pyrimidine precursors. kthmcollege.ac.insathyabama.ac.inresearchgate.net

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. In the context of this compound, this could involve the synthesis of a substituted 2-chloropyrimidine (B141910) and a separate component that will form the imidazole ring, followed by their condensation and cyclization. This approach can be highly efficient as it allows for the optimization of each synthetic sequence independently.

Conversely, a divergent synthesis starts from a common intermediate that is diversified into a library of related compounds. This compound itself can serve as a key starting material in a divergent approach to a wide range of purine derivatives. However, in the context of its de novo synthesis, a divergent strategy might involve a common pyrimidine precursor that can be selectively modified to produce different purine analogues. For example, a 2,6-dichloropurine (B15474) derivative, synthesized from a pyrimidine, can be divergently reacted at the C2 and C6 positions to generate a variety of disubstituted purines. mdpi.comd-nb.info

One patented method highlights the use of 4-chloro-5,6-dinitropyrimidine-2-amine as an intermediate, which undergoes cyclization to yield 2-amino-6-chloropurine (B14584), a closely related derivative. google.com This approach avoids the direct use of the often problematic 2,4,5-triamino-6-chloropyrimidine intermediate. google.com

Regioselective Functionalization and Derivatization at the Purine Ring

Once the this compound nucleus is obtained, its further functionalization is crucial for the development of new therapeutic agents. The purine ring possesses multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated or glycosylated. Controlling the regioselectivity of these reactions is a significant challenge in purine chemistry.

N-Alkylation and N-Glycosylation Studies on this compound

N-alkylation and N-glycosylation of this compound are key transformations for synthesizing nucleoside and non-nucleoside analogues with potential biological activity. nih.govmdpi.com The chlorine atom at the C2 position influences the electronic properties of the purine ring, thereby affecting the regioselectivity of these reactions.

The alkylation of this compound typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable product. researchgate.netresearchgate.net The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature.

Direct alkylation often leads to mixtures, making purification challenging. researchgate.net To achieve higher regioselectivity, various strategies have been developed. For instance, the use of bulky protecting groups at the N9 position can direct alkylation to the N7 position. Conversely, specific reaction conditions can favor the formation of the N9 isomer. For example, alkylation of 6-chloropurine (B14466), a related compound, with ethyl halides in polar aprotic solvents like DMF often results in high N9 regioselectivity.

Recent research has explored the use of Lewis acids, such as SnCl₄, to control regioselectivity. nih.govacs.org In some cases, the use of a trimethylsilyl (B98337) (TMS) group at the N9 position can facilitate regioselective reactions at other positions on the purine ring. The steric and electronic properties of substituents on the purine ring also play a crucial role in directing the regioselectivity of alkylation. acs.org

Table 1: Regioselectivity in the Alkylation of Chloropurine Derivatives

Starting Material Alkylating Agent Base/Catalyst Solvent N9:N7 Ratio Reference
6-Chloropurine Ethyl bromide K₂CO₃ DMF 15-20:1
2-Amino-6-chloropurine Various alcohols Mitsunobu conditions N/A >6:1
6-(2-butylimidazol-1-yl)-2-chloropurine Ethyl iodide NaH DMF Exclusive N9 acs.org
2-chloro-6-(4,5-diphenylimidazol-1-yl)purine Ethyl iodide NaH DMF ~5:1 acs.org
6-Chloropurine tert-Butyl bromide SnCl₄ ACN N7 favored nih.gov

The synthesis of nucleoside analogs via glycosylation of this compound presents another challenge: controlling the stereochemistry at the anomeric center of the sugar moiety, in addition to the regioselectivity at the purine base. openaccesspub.orggoogle.com The goal is typically to synthesize the β-anomer, which is the stereoisomer found in naturally occurring nucleosides.

The Vorbrüggen glycosylation is a widely used method, which involves the reaction of a silylated purine base with a protected sugar derivative in the presence of a Lewis acid catalyst, such as TMSOTf or SnCl₄. acs.org The stereochemical outcome of the glycosylation is influenced by the nature of the protecting groups on the sugar, the Lewis acid used, and the reaction conditions. scispace.com

For instance, the glycosylation of silylated 2-amino-6-chloropurine with a protected ribofuranose derivative can yield the desired β-nucleoside with high stereoselectivity. d-nb.info The use of a participating group at the C2' position of the sugar can help to direct the incoming nucleobase to the β-face of the oxocarbenium ion intermediate, leading to the formation of the β-anomer. scispace.com Anion glycosylation, using the potassium or sodium salt of the purine, has also been shown to be an effective method for achieving high stereoselectivity. openaccesspub.org

Table 2: Stereoselective Glycosylation of Chloropurine Derivatives

Purine Derivative Glycosyl Donor Catalyst/Conditions Major Product Stereoselectivity (β:α) Reference
Silylated 6-Chloropurine Protected ribose TMSOTf N9-β-nucleoside ~5:1 scispace.com
2,6-Dichloropurine potassium salt 1-α-chlorosugar Binary solvent mixture N9-β-nucleoside High openaccesspub.org
Silylated 2-amino-6-chloropurine Protected 1-acetoxy ribose Vorbrüggen conditions N9-β-nucleoside High d-nb.info
6-(Imidazol-1-yl)-2-chloropurine Protected furanosyl donor SnCl₄ or TMSOTf N9-β-nucleoside Regiospecific acs.org
Regioselectivity Control at N7 and N9 Positions

Electrophilic and Nucleophilic Substitutions at Carbon Positions

The purine ring system of this compound is amenable to a variety of substitution reactions, allowing for the targeted modification of its carbon atoms. The C6 and C8 positions, in particular, are key sites for introducing chemical diversity.

C6 Position Modifications: Amination, Selenylation, Thiolation, and Phosphonation

The C6 position of the this compound core is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a primary target for functionalization.

Amination: The displacement of a leaving group at the C6 position by an amine is a widely employed strategy. For instance, in the synthesis of N-Benzyl-2-chloro-9H-purin-6-amine, the chloro group at C6 is displaced by benzylamine. Similarly, 2,6-dichloropurine can be regioselectively aminated at the C6 position with morpholine. researchgate.net To favor C6 substitution and minimize competing alkylation at the N7 or N9 positions, pre-alkylation at the N9 position with a bulky group like benzyl (B1604629) can be employed, achieving high regioselectivity. Microwave-assisted synthesis has also been shown to be an effective method for the amination of the C6 position, often leading to improved yields and shorter reaction times. nih.gov

Selenylation and Thiolation: The introduction of selenium and sulfur moieties at the C6 position can be achieved through nucleophilic substitution with selenols, diselenides, or thiols. nih.govrsc.orgacs.orgresearchgate.net For example, 6-arylselanylpurines have been synthesized by reacting 6-chloropurine with diaryl diselenides using sodium borohydride (B1222165) as a reducing agent. researchgate.net A method for synthesizing 6-selanyl-2-triazolylpurine derivatives involves the C6-selective SNAr reaction of 2,6-bistriazolylpurine derivatives with selenols or diselenides. nih.govacs.org It has been noted that a selanyl (B1231334) substituent at the C6 position can be a better leaving group than a chloride at the C2 position. nih.govacs.org Thiolation follows similar principles, with thiols or their corresponding salts serving as the nucleophiles. rsc.orgresearchgate.netvulcanchem.com

Phosphonation: The direct introduction of a phosphonate (B1237965) group at the C6 position can be accomplished via an SNAr–Arbuzov reaction. beilstein-journals.orgsemanticscholar.org This reaction between 2,6-dihalo- or 2,6-bistriazolylpurine derivatives and trialkyl phosphites is regioselective for the C6 position. beilstein-journals.orgsemanticscholar.org For instance, the reaction of 2,6-dichloro-9-heptyl-9H-purine with triethyl phosphite (B83602) at elevated temperatures yields diethyl (2-chloro-9-heptyl-9H-purin-6-yl)phosphonate in good yields. beilstein-journals.orgsemanticscholar.org

Table 1: Examples of C6 Position Modifications of this compound Derivatives

Starting Material Reagent(s) Product Modification Type Yield (%) Ref.
2,6-Dichloro-9-heptyl-9H-purine Triethyl phosphite Diethyl (2-chloro-9-heptyl-9H-purin-6-yl)phosphonate Phosphonation 82 beilstein-journals.orgsemanticscholar.org
2,6-Dichloro-9H-purine Diphenyl diselenide, H₃PO₂ 2-Chloro-6-(phenylselanyl)-9H-purine Selenylation 50 nih.govacs.org
2,6-Dichloropurine Morpholine, N,N-diisopropylethylamine 2-Chloro-6-morpholino-9H-purine Amination - researchgate.net
2,6-Dichloro-9-heptyl-9H-purine Diphenyl diselenide, H₃PO₂ 2-Chloro-9-heptyl-6-(phenylselanyl)-9H-purine Selenylation 59 nih.govacs.org
2,6-Dichloro-9-heptyl-9H-purine Dipentyl diselenide, NaBH₄ 2-Chloro-9-heptyl-6-(n-pentylselanyl)-9H-purine Selenylation 66 nih.govacs.org
C8 Position Functionalization

The C8 position of the purine ring is generally less reactive towards nucleophilic substitution than the C6 position. However, it is amenable to functionalization through other means, such as lithiation followed by reaction with an electrophile. uio.nomdpi.com For instance, lithiation of a protected 6-chloropurine derivative can provide access to the C8 position for subsequent reactions. uio.nomdpi.com Direct C-H functionalization at the C8 position is also a powerful strategy. rsc.org This can be achieved through metal-catalyzed cross-coupling reactions, which are discussed in more detail in section 2.2.3. mdpi.comrsc.org

Halogenation and Interhalogen Exchange Reactions at Other Positions

While the starting material is this compound, further halogenation or interhalogen exchange can be performed at other positions of the purine ring. For example, lithiation of a protected 6-chloropurine can enable the introduction of other halogens at the C8 position by quenching with an appropriate halogen source. uio.nomdpi.com Interhalogen exchange reactions, though less common, can also be utilized to modify the halogen substitution pattern, potentially altering the reactivity and biological activity of the resulting compounds. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of purine systems, including this compound derivatives. rsc.orgthieme-connect.de These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to functionalize using traditional methods.

The C8 position, for example, can be arylated using palladium- or copper-catalyzed C-H activation protocols. mdpi.comrsc.org Suzuki-Miyaura cross-coupling reactions of halopurines, including this compound derivatives, with aryl- and alkenylboronic acids have been successfully employed for the synthesis of arylpurines. researchgate.net These reactions are often carried out in aqueous media and can be accelerated by microwave irradiation. researchgate.net Similarly, Sonogashira coupling can be used to introduce alkynyl groups at the C8 position. uio.no

Enzymatic Synthesis Approaches for this compound Derivatives

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the modification of purines and their nucleoside derivatives. mdpi.com Nucleoside phosphorylases, for example, can be used in transglycosylation reactions to synthesize purine arabinosides. mdpi.com In one study, arsenolysis of 2-chloropurine ribosides with chiral amino acid amides at the C6 position was used for the enzymatic synthesis of the corresponding arabinonucleosides. mdpi.com This approach leverages the high stereospecificity of enzymes to produce chiral molecules that would be challenging to synthesize chemically. mdpi.com While enzymatic approaches for the direct modification of the this compound base itself are less common, the enzymatic modification of its nucleoside and nucleotide derivatives is a growing field of interest.

Solid-Phase Organic Synthesis Strategies for this compound Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. researchgate.netacs.orgresearchgate.net This methodology has been applied to the synthesis of diverse purine libraries starting from this compound or related precursors. researchgate.netresearchgate.net

In a typical solid-phase approach, the purine scaffold is attached to a solid support, such as a resin, often through the N9 position. researchgate.netresearchgate.net Subsequently, the chloro group at the C2 position and other functionalities can be modified through a series of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step.

For example, a library of 2,6,8,9-tetrasubstituted purines was synthesized on a solid support starting from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. researchgate.netresearchgate.net The synthesis involved sequential nucleophilic substitutions, reduction of the nitro group, and cyclization to form the purine ring, followed by further functionalization. This approach allows for the introduction of multiple points of diversity into the purine scaffold in a combinatorial fashion. researchgate.net

Development of Radiolabeled this compound Precursors for Research Applications

The strategic incorporation of radionuclides into biologically active molecules is a cornerstone of modern biomedical research, enabling non-invasive imaging techniques like Positron Emission Tomography (PET) and facilitating metabolic and pharmacokinetic studies. The this compound scaffold serves as a critical and versatile precursor in the synthesis of such radiolabeled compounds. Its chemical structure allows for targeted modifications to introduce positron-emitting or beta-emitting isotopes, leading to the development of sophisticated research tools for exploring biological processes in vivo.

Research has focused on developing efficient methods for radiolabeling this compound derivatives with various isotopes, primarily those suitable for PET imaging, such as fluorine-18 (B77423) (¹⁸F), bromine-76 (B1195326) (⁷⁶Br), and carbon-11 (B1219553) (¹¹C), as well as beta-emitters like carbon-14 (B1195169) (¹⁴C) for in vitro assays and drug development studies. nih.govresearchgate.netbiorxiv.orgacs.org

One prominent application is in the creation of PET radiotracers for imaging specific molecular targets like enzymes and receptors. For instance, derivatives of this compound have been developed as high-affinity ligands for A₃ adenosine (B11128) receptors (A₃AR) and inhibitors of the enzyme CD73, both of which are significant targets in oncology and inflammatory diseases. nih.govbiorxiv.org In these syntheses, the this compound core is typically functionalized to create a suitable precursor for the final radiolabeling step.

For the development of ¹⁸F-labeled tracers, a common strategy involves a two-step, one-pot reaction. This begins with a precursor molecule, often a tosylate derivative of a functionalized this compound, which is treated with [¹⁸F]fluoride. nih.govacs.org A subsequent deprotection step then yields the final radiotracer. nih.gov For example, ¹⁸F-labeled inhibitors of topoisomerase II and CD73 have been synthesized using this approach, starting from 2,6-dichloropurine or other 2-chloropurine derivatives. biorxiv.orgnih.gov The radiolabeling of a CD73 inhibitor, [¹⁸F]PSB-19427, was achieved via a Huisgen cycloaddition reaction using an alkyne-substituted purine precursor and ¹⁸F-labeled fluoroethyl azide, resulting in satisfactory radiochemical yields and high molar activity. biorxiv.org

Similarly, bromine-76, another positron emitter, has been incorporated into this compound-based ligands. The radiosynthesis of [⁷⁶Br]-labeled A₃AR ligands was accomplished through oxidative radiobromination of trimethyltin (B158744) precursors. nih.govresearchgate.net This method yielded both an agonist and an antagonist ligand with high radiochemical yield and specific activity, demonstrating the utility of this compound derivatives for creating diverse research probes. nih.gov

Beyond PET tracers, this compound is also a precursor for ¹⁴C-labeled compounds, which are invaluable in drug development for studying metabolism and disposition. The synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine has been described, where triethyl[¹⁴C]orthoformate was reacted with 4,5-diamino-2,6-dichloropyrimidine to generate the radiolabeled purine precursor with a high radiochemical yield. researchgate.net This labeled precursor can then be used in subsequent reactions to produce a variety of ¹⁴C-labeled nucleosides. researchgate.net

The research findings for the synthesis of various radiolabeled tracers derived from 2-chloropurine precursors are summarized in the tables below.

Table 1: PET Radiotracers Derived from 2-Chloropurine Precursors
Radiolabeled CompoundIsotopePrecursor TypeRadiochemical Yield (RCY)Specific/Molar ActivityResearch ApplicationCitation
[¹⁸F]PSB-19427¹⁸FAlkyne-substituted purine21.7 ± 3.5%2.3-54.3 GBq/µmolCD73 Imaging biorxiv.org
[⁷⁶Br]MRS3581 (Agonist)⁷⁶BrTrimethyltin precursor59%19.5 GBq/µmolA₃ Adenosine Receptor Imaging nih.govresearchgate.net
[⁷⁶Br]MRS5147 (Antagonist)⁷⁶BrTrimethyltin precursor65%22 GBq/µmolA₃ Adenosine Receptor Imaging nih.govresearchgate.net
[¹⁸F]FBG (6-(4-[¹⁸F]Fluoro-benzyloxy)-9H-purin-2-ylamine)¹⁸F2-amino-6-chloropurine25% (decay-corrected)Not ReportedO⁶-Alkylguanine-DNA Alkyltransferase Mapping acs.org
[¹⁸F]-Labeled Purines ([¹⁸F]11–[¹⁸F]13)¹⁸FTosylate precursors20-27%Not ReportedMRP1 Activity Imaging acs.org
Table 2: Other Radiolabeled Precursors from Dichloropurine
Radiolabeled CompoundIsotopePrecursorRadiochemical Yield (RCY)Specific ActivityResearch ApplicationCitation
[8-¹⁴C]-2,6-dichloro-9H-purine¹⁴C4,5-diamino-2,6-dichloropyrimidine84%36 mCi/mmolPrecursor for ¹⁴C-nucleosides researchgate.net

Investigation of Biological Activities and Pharmacological Mechanisms of 2 Chloro 9h Purine Derivatives

Research into Antineoplastic Potency

The antitumor potential of 2-chloro-9H-purine derivatives has been a significant area of focus. medchemexpress.com These compounds have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.commedchemexpress.commedchemexpress.com

Cellular Mechanisms of Action (e.g., DNA Synthesis Inhibition, Cell Cycle Modulation, Apoptosis Induction)

The anticancer effects of this compound derivatives are attributed to several cellular mechanisms. A primary mechanism is the inhibition of DNA synthesis, which is crucial for the proliferation of rapidly dividing cancer cells. medchemexpress.commedchemexpress.commedchemexpress.com By acting as antimetabolites, these compounds can be incorporated into DNA, leading to the termination of the growing DNA chain. ontosight.ai

Furthermore, these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.commedchemexpress.commedchemexpress.com For instance, certain 2,6,9-trisubstituted purine (B94841) derivatives have been identified as apoptosis-inducing agents. nih.gov One of the most active compounds in a study, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, led to a significant increase in apoptotic cells in human breast cancer cells (MCF-7). researchgate.net The induction of apoptosis by some of these compounds is associated with the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). researchgate.net Studies on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives in human leukemia cells have shown an accumulation of cells in the subG0 phase, which is indicative of DNA fragmentation and apoptosis. mdpi.com

Cell cycle modulation is another key mechanism. Some 2,6,9-trisubstituted purine derivatives have been observed to cause S-phase cell cycle arrest in HL-60 cells. researchgate.net The most active compounds in another study induced a G2/M cell cycle arrest in human breast cancer cells. researchgate.net

Selectivity and Efficacy in Diverse Cancer Cell Line Models

The efficacy and selectivity of this compound derivatives have been evaluated in a variety of cancer cell line models. Some derivatives have shown significant cytotoxicity against specific cancer cell lines with low nanomolar IC50 values.

For example, 9-norbornyl-6-chloropurine (NCP) was found to be particularly cytotoxic to leukemia cell lines (CCRF-CEM and HL-60) with much lower effects on carcinoma cell lines (HeLa-S3, HepG2) and negligible toxicity towards normal cell lines (HUVEC-2, NHDF-Ad). iiarjournals.org Another study on 2,6,9-trisubstituted purines showed that while some compounds lacked selectivity, affecting normal Vero cells more than cancer cells, others were promising agents against three out of four cancer cell lines with considerable selectivity. nih.gov The tetrahydroquinoline derivative 4c, for instance, showed a 19-fold lower potency against noncancerous fibroblasts compared to the cancer cells tested. researchgate.net

The table below summarizes the cytotoxic activity of selected this compound derivatives in different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed Effect
9-Norbornyl-6-chloropurine (NCP)CCRF-CEM, HL-60 (Leukemia)High cytotoxicity. iiarjournals.org
9-Norbornyl-6-chloropurine (NCP)HeLa-S3, HepG2 (Carcinoma)Lower cytotoxicity. iiarjournals.org
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Breast Cancer)IC50 = 2.75 ± 0.02 μM. researchgate.netchim.it
Tetrahydroquinoline 4cMCF-7 (Breast Cancer)High percentage of apoptosis (58%). researchgate.net
2,6,9-trisubstituted purine 4eHela cellsIC50 = 2.7 µM. nih.gov

Impact on Tumor Microenvironment and Signaling Pathways

The tumor microenvironment and cellular signaling pathways are also targeted by this compound derivatives. The compound 9-norbornyl-6-chloropurine (NCP) has been shown to induce glutathione (B108866) (GSH) depletion in treated cells and affect the activity of several GSH-dependent enzymes. iiarjournals.org This is significant as conjugation with GSH is typically a detoxification process. iiarjournals.org

Some purine derivatives have been designed to inhibit heat shock protein 90 (Hsp90), a molecular chaperone that is a promising target for cancer treatment. nih.gov For example, the isoxazole (B147169) derivatives 6b and 6c, and the six-membered derivative 14, showed favorable Hsp90α inhibitory activity. nih.gov

Furthermore, some 2,6,9-trisubstituted purines have been synthesized to target the Hedgehog (HH) signaling pathway, with one compound, 4s, acting as an antagonist of the SMO receptor. nih.gov The PI3K/Akt/mTOR pathway, which is often abnormally activated in tumors, is another target for purine-based derivatives. mdpi.com

Evaluation of Antiviral Efficacy

In addition to their antineoplastic properties, this compound derivatives have been investigated for their antiviral efficacy. ontosight.aiontosight.aiontosight.ai

Inhibition of Viral Replication Enzymes and Processes

The antiviral mechanism of these compounds often involves the inhibition of viral replication. ontosight.ai As nucleoside analogs, they can be phosphorylated by viral kinases to their active triphosphate forms. These active forms then compete with natural nucleotides for incorporation into the viral genome by viral DNA or RNA polymerases, leading to the termination of the growing chain and inhibition of viral replication. ontosight.ai For example, 2-Chloro-6-iodo-9H-purine acts as an antiviral agent by inhibiting the activity of the viral enzyme thymidine (B127349) kinase. biosynth.com Similarly, derivatives of 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol, a precursor in the synthesis of antiviral drugs, inhibit viral DNA polymerases.

Broad-Spectrum Antiviral Activity and Specific Pathogen Targeting (e.g., Antirhinovirus)

Research has explored the broad-spectrum antiviral activity of this compound derivatives as well as their activity against specific viruses. Some derivatives have shown potential against a range of viruses, including herpesviruses, hepatitis B, Varicella-Zoster virus (VZV), and Epstein-Barr virus (EBV). vulcanchem.com A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and tested for their antirhinovirus activity, with several compounds showing good activity against four representative serotypes. nih.gov Structure-activity relationship studies revealed that compounds with small, lipophilic para substituents were effective inhibitors of serotype 1B. nih.gov

The table below highlights the antiviral activity of certain this compound derivatives against specific viruses.

Compound/DerivativeVirusObserved Effect
2-Chloro-6-iodo-9H-purineViruses with thymidine kinaseInhibition of thymidine kinase. biosynth.com
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol derivativesHerpes virusesEffective against herpes viruses as precursors to drugs like penciclovir.
2′-F-ara purinesHerpesviruses, Hepatitis B, Varicella-Zoster virus (VZV), Epstein-Barr virus (EBV)Inhibition of viral replication. vulcanchem.com
6-anilino-9-benzyl-2-chloropurinesRhinovirusGood activity against four representative serotypes. nih.gov

Exploration of Antimicrobial and Antituberculosis Activities

Derivatives of this compound have demonstrated notable potential as both antimicrobial and antituberculosis agents. The core purine structure, a fundamental component of nucleic acids, provides a versatile scaffold for developing new therapeutic agents. rsc.org Modifications to this structure, particularly the inclusion of a chlorine atom at the 2-position, have been a key strategy in the synthesis of compounds with a range of biological activities, including antimicrobial and antituberculosis effects. rsc.orgontosight.airesearchgate.net

A study focusing on 6,9-disubstituted purine derivatives reported that these compounds exhibited anti-mycobacterial, antibacterial, and antifungal activity. rsc.org Another series of 9-substituted 6-morpholino-9H-purine derivatives showed good activity against various bacterial strains and strong inhibition of fungal strains. researchgate.net For instance, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine demonstrated excellent activity against Candida albicans. researchgate.net Furthermore, a derivative with a 4-chlorobenzylamino group at the 6-position of the purine ring showed antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against drug-resistant bacteria. researchgate.net

In the realm of antituberculosis research, several this compound derivatives have shown promising results. One such compound, 9-benzyl-2-chloro-6-(2-furyl)purine, exhibited a low minimum inhibitory concentration (MIC) value of 0.78 microg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net This compound also displayed relatively low cytotoxicity and was effective against several drug-resistant strains of M. tuberculosis. researchgate.net Another derivative, 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine, has been noted for its profound and selective activity against Mycobacterium tuberculosis. nih.gov

Studies on 2-amino-6-chloropurine (B14584) and its N-acyl derivatives against various Mycobacterium strains, including multidrug-resistant tuberculosis (MDR-TB), identified compounds with high tuberculostatic activity, with MIC values ranging from 0.35 to 1.5 μg/ml. researchgate.net These active compounds were found to be essentially nontoxic to human embryo fibroblasts. researchgate.net The introduction of a halogen atom at the C2 position of the purine ring is a known strategy to inhibit the action of intracellular adenosine (B11128) deaminase, potentially increasing the compound's lifetime within the cell and enhancing its biological activity. mdpi.com

The following table summarizes the antimicrobial and antituberculosis activities of selected this compound derivatives.

Compound NameActivityTarget Organism(s)Key Findings
9-Benzyl-2-chloro-6-(2-furyl)purineAntituberculosisMycobacterium tuberculosis H37RvMIC value of 0.78 µg/mL; active against drug-resistant strains. researchgate.net
2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purineAntituberculosisMycobacterium tuberculosisProfound and selective activity. nih.gov
2-Amino-6-chloropurine derivativesAntituberculosisM. tuberculosis H37Rv, M. avium, M. terrae, MDR-TBHigh tuberculostatic activity (MIC 0.35–1.5 µg/mL); low cytotoxicity. researchgate.net
9-Cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purineAntifungalCandida albicansExcellent activity. researchgate.net
6-[(4-Chlorobenzyl)amino]-9H-purine derivativeAntibacterialDrug-resistant bacteria (MRSA)Comparable activity to ciprofloxacin. researchgate.net

This interactive table allows for the sorting and filtering of data based on compound name, activity, and target organisms.

Studies on Immunomodulatory and Anti-inflammatory Effects

Derivatives of this compound have been investigated for their potential to modulate the immune system and exert anti-inflammatory effects. The purine scaffold is a key component in many biologically active molecules, and its derivatives have shown a wide range of activities, including anti-inflammatory properties. rsc.orgontosight.airesearchgate.net

One area of research has focused on the development of 9-cinnamyl-9H-purine derivatives as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov These compounds were designed to combine the structural features of resveratrol (B1683913) and curcumin (B1669340) with the purine core. nih.gov One derivative, in particular, demonstrated significant anti-inflammatory activity by inhibiting the interaction between TLR4 and MyD88 proteins and reducing ear edema in a mouse model of atopic dermatitis. nih.gov

Another study synthesized l-1′-homologated adenosine derivatives, including those with a 2-chloro-purine core, and evaluated their anti-inflammatory activities. These compounds were shown to inhibit the secretion of the pro-inflammatory cytokine IL-1β from macrophages. acs.org The development of purine-dione derivatives has also yielded compounds with good to excellent anti-inflammatory activity when compared to the standard drug indomethacin. derpharmachemica.com

The ATP-gated P2X7 purinergic receptor is another target of interest for anti-inflammatory drug design, as it is involved in the pathogenesis of many neurodegenerative diseases with an inflammatory component. nih.gov A novel series of non-nucleotide purine derivatives were designed as P2X7 antagonists. One of the most potent compounds identified was 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one, which demonstrated selective P2X7 blockade and was permeable to the blood-brain barrier. nih.gov

The following table summarizes the immunomodulatory and anti-inflammatory effects of selected this compound derivatives.

Compound Class/NameMechanism of ActionModel SystemKey Findings
9-Cinnamyl-9H-purine derivativesTLR4/MyD88/NF-κB pathway inhibitionAtopic dermatitis mouse modelReduced ear edema and inflammation. nih.gov
l-1′-Homologated adenosine derivativesInhibition of IL-1β secretionRAW 264.7 macrophagesPotent anti-inflammatory activities. acs.org
Purine-dione derivativesNot specifiedIn vitro assaysGood to excellent anti-inflammatory activity compared to indomethacin. derpharmachemica.com
2-(6-Chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-oneP2X7 receptor antagonistHuman P2X7-expressing HEK293 cells, mouse peritoneal macrophagesPotent, selective, and BBB-permeable antagonist. nih.gov

This interactive table allows for the sorting and filtering of data based on compound class, mechanism of action, and model system.

Research into Other Therapeutic Applications (e.g., Analgesic, Anti-Alzheimer, Antioxidant)

Beyond their antimicrobial and anti-inflammatory properties, derivatives of this compound have been explored for a variety of other therapeutic applications, including as analgesics, anti-Alzheimer's agents, and antioxidants. rsc.orgnih.govresearchgate.nettsijournals.comnih.gov

Analgesic Activity:

A significant body of research has focused on the synthesis and evaluation of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and their derivatives as novel analgesics. nih.govmolaid.com In a tail-flick mouse model, many of these compounds were identified as effective analgesics. nih.gov A 3D quantitative structure-activity relationship (QSAR) analysis was also performed on a series of these compounds to establish a predictive model for their analgesic activity. nih.gov

Anti-Alzheimer's Disease Activity:

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. researchgate.net In this context, a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were designed, synthesized, and evaluated for their AChE inhibitory activity. researchgate.netresearchgate.net Some of these compounds showed promising results, suggesting that the this compound scaffold could be a valuable starting point for the development of new anti-Alzheimer's drugs. researchgate.net Furthermore, some purine derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov

Antioxidant Activity:

Several studies have investigated the antioxidant potential of this compound derivatives. rsc.orgtsijournals.comnih.gov A series of 6-chloro-8-substituted-9[H]-purine derivatives were synthesized and screened for their antioxidant properties using nitric oxide and DPPH radical scavenging methods, with some compounds showing significant activity. tsijournals.com Another study synthesized seven adenosine derivatives from 6-chloropurine (B14466) riboside and evaluated their antioxidant activity through DPPH and ABTS free radical scavenging assays. nih.gov Additionally, 6-selanyl-2-triazolylpurine derivatives, including those with a 2-chloro-purine core, have demonstrated in vitro antioxidant effects. acs.org

The following table summarizes other therapeutic applications of selected this compound derivatives.

Therapeutic ApplicationCompound Class/NameMechanism/TargetKey Findings
AnalgesicN-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acidsNot specifiedDefined as good analgesics in a tail-flick mouse model. nih.gov
Anti-Alzheimer's9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivativesAcetylcholinesterase (AChE) inhibitionPreliminary AChE inhibitory activities were observed. researchgate.net
Antioxidant6-Chloro-8-substituted-9[H]-purine derivativesNitric oxide and DPPH radical scavengingShowed significant antioxidant activity. tsijournals.com
Antioxidant6-Selanyl-2-triazolylpurine derivativesIn vitro antioxidant effectDemonstrated antioxidant properties. acs.org

This interactive table allows for the sorting and filtering of data based on therapeutic application, compound class, and mechanism of action.

Molecular Target Identification and Ligand-Receptor Interaction Studies

Understanding the molecular targets and the nature of ligand-receptor interactions is crucial for the rational design and optimization of this compound derivatives as therapeutic agents. rsc.orgontosight.aiacs.org The purine scaffold is known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. ontosight.aiontosight.aiacs.org

The introduction of a chlorine atom at the C2 position of the purine ring is a well-established strategy to confer resistance to deamination by adenosine deaminase (ADA). mdpi.com This is significant because it can increase the intracellular half-life of the compound, thereby enhancing its biological activity. mdpi.com Antitumor drugs like Cladribine, Fludarabine, and Clofarabine (B1669196), which are 2-chloro-purine derivatives, exemplify this principle. mdpi.com A study on 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position showed that these compounds were resistant to the action of E. coli adenosine deaminase. mdpi.com

The purine moiety of these derivatives can act as a mimic of natural nucleotides, enabling them to inhibit enzymes involved in nucleotide metabolism or DNA synthesis. For example, 2-chloro-6-iodo-9H-purine has been shown to inhibit the viral enzyme thymidine kinase by binding to its active site. biosynth.com

Derivatives of this compound have been extensively studied as ligands for purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, and A3) and P2X receptors. nih.govnih.govnih.govnih.gov

A 2-chloro substitution on the purine ring generally enhances the binding affinity at A3 adenosine receptors. nih.gov For instance, Cl-IB-MECA, a 2-chloro derivative, is a highly selective and potent A3 agonist. nih.gov The combination of a 2-chloro group and an N6-benzyl substitution has been observed to reduce the efficacy of A3 receptor ligands. nih.gov Numerous studies have explored the structure-activity relationships of 2-chloro-purine derivatives as A3 adenosine receptor antagonists, with some compounds showing high affinity and selectivity. nih.govnih.govclockss.org

In the context of P2X receptors, a series of non-nucleotide purine derivatives were designed as P2X7 antagonists. nih.gov The compound 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (ITH15004) emerged as a potent and selective antagonist of the human P2X7 receptor, demonstrating the potential of the this compound scaffold in targeting this ion channel. nih.gov

The structural similarity of purine derivatives to the natural purine bases, adenine (B156593) and guanine, allows them to interact with nucleic acids and proteins. ontosight.aiacs.org Nitrogen mustard derivatives of this compound, for example, possess alkylating properties that can lead to the cross-linking of DNA, thereby inhibiting DNA replication and transcription. ontosight.ai This mechanism is the basis for their potential use as chemotherapeutic agents. ontosight.ai

The 2-chloro substitution can also influence the binding affinity and selectivity of these derivatives for specific proteins through electronic effects and potential halogen bonding interactions. vulcanchem.com For instance, the 2-chloro group is a feature in some bioactive purine derivatives that exhibit inhibitory activity against cyclin-dependent kinases (CDKs). vulcanchem.comgoogle.com Furthermore, the purine scaffold has been shown to induce plasticity in the binding pocket of proteins like the BRD9 bromodomain, highlighting the adaptability of this chemical framework in interacting with diverse protein targets. acs.org

The following table provides a summary of the molecular targets and interactions of this compound derivatives.

Target ClassSpecific TargetType of InteractionKey Findings
EnzymeAdenosine Deaminase (ADA)Inhibition/ResistanceC2-chloro substitution confers resistance to deamination. mdpi.com
EnzymeThymidine KinaseInhibition2-Chloro-6-iodo-9H-purine binds to the active site. biosynth.com
ReceptorA3 Adenosine ReceptorAgonism/Antagonism2-Chloro substitution generally improves binding affinity. nih.gov
ReceptorP2X7 ReceptorAntagonismITH15004 is a potent and selective antagonist. nih.gov
Nucleic AcidDNAAlkylation/Cross-linkingNitrogen mustard derivatives can inhibit DNA replication. ontosight.ai
ProteinCyclin-Dependent Kinases (CDKs)Inhibition2-Chloro group can enhance selectivity. vulcanchem.com
ProteinBRD9 BromodomainBinding/Induced FitPurine scaffold shows binding pocket plasticity. acs.org

This interactive table allows for the sorting and filtering of data based on target class, specific target, and type of interaction.

Purinergic Receptor Binding and Modulation

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for this compound derivatives has been instrumental in understanding how chemical modifications influence their biological activities. These studies provide a framework for designing new compounds with enhanced potency and selectivity.

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the purine ring. Research has identified several key structural features that are critical for their pharmacological effects.

Substitutions at the C6 Position: The C6 position of the this compound scaffold is a frequent site for modification. The introduction of different functional groups at this position can dramatically alter the compound's biological profile. For instance, the presence of a thiomorpholine (B91149) ring at the C6 position introduces unique steric and electronic properties compared to its oxygen analog, morpholine, potentially affecting how the molecule binds to its target. vulcanchem.com Similarly, the attachment of N-cyclopropylglycylamino acids at this position has led to the development of potent analgesics. nih.gov In a series of 2,6,9-trisubstituted purines, substitutions at the 6-phenylamino ring were found to be a potent and selective inhibitor of certain kinases. researchgate.net The deletion of a substituent at the C6 position has been shown to eliminate activity against both Nek2 and CDK2 kinases. oncotarget.com

Substitutions at the N9 Position: The N9 position is another critical site for modification. The size and volume of the alkyl group at the N9 position have been identified as important factors for kinase inhibition. researchgate.net For example, the presence of an ethyl group at N9 is a feature of some derivatives used as intermediates in the synthesis of protease inhibitors and nucleoside analogs. In contrast, the introduction of a tetrahydropyran-2-yl group at N9, which can be subsequently removed, has been used as a synthetic strategy to create novel analgesic compounds. nih.gov

The Role of the 2-Chloro Substituent: The chlorine atom at the C2 position is a crucial determinant of activity. This halogen atom can enhance selectivity for specific enzymes, such as cyclin-dependent kinases (CDKs), and may participate in halogen bonding with the target protein. vulcanchem.com The introduction of a halogen at the C2 position of the purine ring can inhibit the action of adenosine deaminase, making the nucleoside more resistant to metabolic degradation. mdpi.com Theoretical studies have also highlighted the effect of the chloro substitution on the electronic properties of the purine ring. rjptonline.org

Other Structural Modifications: The introduction of an acetic acid group at the N9 position can influence the molecule's properties by providing a potential point for ionic interactions or hydrogen bonding. vulcanchem.com Furthermore, in some series of compounds, an N-methyl-piperazine moiety linked to an aminophenyl ring at the C2 position was found to be a requirement for biological activity. researchgate.net

Table 1: Impact of Substitutions on the Biological Activity of this compound Derivatives

Position of SubstitutionSubstituent TypeObserved Impact on Biological ActivityReference
C2ChlorineEnhances selectivity for certain kinases; potential for halogen bonding. vulcanchem.com
C6ThiomorpholineIntroduces specific electronic and steric properties influencing target binding. vulcanchem.com
C6N-cyclopropylglycylamino acidsLeads to compounds with significant analgesic properties. nih.gov
C6Phenylamino ringActs as a potent and selective inhibitor of specific kinases. researchgate.net
N9Alkyl group (varying length and volume)Influences kinase inhibitory activity. researchgate.net
N9Acetic acidMay participate in hydrogen bonding and ionic interactions. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activities. These models are used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process.

For this compound derivatives, 3D-QSAR studies have been successfully employed. For instance, a 3D-QSAR analysis of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives, which act as analgesics, was conducted using Molecular Field Analysis. This study resulted in a statistically significant equation with a high correlation coefficient (r = 0.923) and squared correlation coefficient (r² = 0.852) for a dataset of 48 compounds. nih.gov This model was then used to predict the pain threshold variations for nine new compounds with low error margins, demonstrating its predictive power. nih.gov

In another study on a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models indicated that steric properties had a more significant influence on cytotoxicity than electronic properties, with contributions of 70% and 30%, respectively. researchgate.net This suggests that the size and shape of the substituents are major determinants of the anticancer activity of these compounds.

Furthermore, a topological substructural approach to molecular design (TOSS-MODE) has been used to develop a quantitative model that can distinguish between active and inactive anticancer compounds. This model correctly classified 91.43% of compounds in an external prediction set and was successfully used to identify potential Ras Farnesyltransferase inhibitors. nih.gov The chloropurine derivatives were identified as being among the most active compounds in this study. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), have also been employed to study the electronic properties of this compound derivatives. These studies analyze parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the chemical reactivity and stability of the compounds, which are important factors in their biological activity. rjptonline.orgresearchgate.net

Table 2: QSAR Models for this compound Derivatives

Model TypeCompound SeriesKey FindingsReference
3D-QSAR (Molecular Field Analysis)N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acidsEstablished a predictive model for analgesic activity (r² = 0.852). nih.gov
3D-QSAR2,6,9-trisubstituted purinesShowed that steric properties (70%) are more influential than electronic properties (30%) for cytotoxicity. researchgate.net
TOSS-MODEGeneral anticancer compoundsDeveloped a model that correctly classifies active and inactive compounds with high accuracy. nih.gov
DFT CalculationsThis compound derivativesAnalyzed electronic properties (HOMO-LUMO gap) to predict chemical reactivity. rjptonline.orgresearchgate.net

These predictive models, grounded in detailed SAR analyses, provide a rational basis for the design of novel this compound derivatives with improved therapeutic potential.

Advanced Analytical and Computational Methodologies in the Study of 2 Chloro 9h Purine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental in the detailed analysis of 2-chloro-9H-purine, offering insights into its atomic-level structure and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and structure. ipb.pt The change in hybridization from sp² to sp³ at a carbon atom upon adduct formation results in a significant upfield shift in the NMR spectrum, a key indicator for structural analysis. wur.nl For instance, in derivatives of this compound, the ethyl group protons at the N9 position typically appear at specific chemical shifts, such as δ ~1.3–1.5 ppm in ¹H NMR.

In a study of 9-benzyl-2-chloro-N-methyl-9H-purin-6-amine, the ¹H NMR spectrum in CDCl₃ showed a singlet at δ 8.05 ppm corresponding to the H-8 proton of the purine (B94841) ring, while the benzyl (B1604629) protons appeared as a multiplet between δ 7.31-7.43 ppm and a singlet at δ 5.41 ppm. The ¹³C NMR spectrum further confirmed the structure with signals at δ 153.4, 153.3, 152.1, 145.7, 134.1, 130.8, 129.6, 129.3, 128.3, and 48.2 ppm. nih.gov Similarly, for 2-chloro-N-methyl-9-phenyl-9H-purin-6-amine, the ¹H NMR spectrum displayed the purine H-8 proton at δ 7.98 ppm and the phenyl protons in the range of δ 7.42-7.67 ppm. nih.gov The purity and structure of compounds like (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine have also been initially determined by NMR. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
CompoundSolvent¹H NMR Signals¹³C NMR SignalsReference
9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine CDCl₃8.05 (s, 1H), 7.43–7.36 (m, 3H), 7.31 (m, 2H), 5.41 (s, 2H)153.4, 153.3, 152.1, 145.7, 134.1, 130.8, 129.6, 129.3, 128.3, 48.2 nih.gov
2-Chloro-N-methyl-9-phenyl-9H-purin-6-amine CDCl₃7.98 (s, 1H), 7.67–7.64 (m, 2H), 7.57–7.53 (m, 2H), 7.46–7.42 (m, 1H), 6.05–5.93 (bs, 1H), 3.22 (s, 3H)156.4, 155.5, 149.7, 139.3, 134.6, 130.1, 128.4, 123.6, 119.6, 27.9 nih.gov
6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine CDCl₃8.04 (s, 1H), 7.63 (d, J = 8.1 Hz, 1H), 7.23 (br s, 1H), 7.00 (d, J = 8.8 Hz, 1H), 3.91 (s, 3H)Not explicitly reported nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its analogs. The presence of chlorine and its isotopic distribution (³⁵Cl and ³⁷Cl) often results in a characteristic M+2 peak, aiding in the identification of chlorinated compounds. libretexts.org High-resolution mass spectrometry (HRMS) provides precise mass measurements, further confirming the elemental composition.

For example, the electrospray ionization (ESI-MS) of 6-(5-bromo-2-methoxyphenyl)-2-chloro-9H-purine showed a molecular ion peak [M+H]⁺ at m/z = 339.2, corresponding to the calculated mass of 338.0 for C₁₂H₈BrClN₄O. nih.gov Similarly, other derivatives have been characterized by their respective molecular ion peaks, confirming their successful synthesis. acs.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. nih.gov For instance, in the analysis of purine derivatives, common fragmentation pathways include the loss of substituents and cleavage of the purine ring. libretexts.orgmiamioh.edu

Table 2: Mass Spectrometry Data for this compound Derivatives
CompoundIonization MethodCalculated Mass (m/z)Found [M+H]⁺ (m/z)Reference
6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine ESI-MS338.0 (for C₁₂H₈BrClN₄O)339.2 nih.govacs.org
2-Amino-6-(5-bromo-2-methoxyphenyl)-9H-purine ESI-MS319.0 (for C₁₂H₁₀BrN₅O)320.3 nih.govacs.org
6-(5-Chloro-2-methoxyphenyl)-2-hydroxy-9H-purine ESI-MS276.0 (for C₁₂H₉ClN₄O₂)277.1 acs.org
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxy-9H-purine ESI-MS260.1 (for C₁₂H₉FN₄O₂)261.1 nih.govacs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound. IR spectroscopy is particularly useful for identifying characteristic vibrational modes of the purine ring and its substituents. mdpi.com For instance, the IR spectrum of a 2-amino-6-chloropurine (B14584) derivative showed characteristic peaks for N-H, C=N, C=C, C-O, and N-H bending vibrations. biointerfaceresearch.com The structure of 2-amino-6-chloropurine has been confirmed by techniques including IR spectroscopy. nih.gov

UV-Vis spectroscopy offers insights into the electronic transitions within the molecule. The UV spectrum of 6-chloropurine (B14466), a closely related compound, shows a distinct absorption maximum. nist.gov In the analysis of 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol, its structure was confirmed using UV spectroscopy alongside other methods. mdpi.com The UV spectra of purine derivatives are often recorded to monitor reactions and confirm product formation. nih.gov

Table 3: Spectroscopic Data for this compound and Related Compounds
CompoundTechniqueKey ObservationsReference
Nelarabine (a purine analog) FT-IRPeaks in 1000–1650 cm⁻¹ (C-N, C=N, C=C stretching, N-H, O-H bending) and 2900–3500 cm⁻¹ (O-H, N-H, C-H stretching). biointerfaceresearch.com
N-Ethyl-9-(4-fluorophenyl)-9H-purin-6-amine IR (KBr)3228 cm⁻¹ (NH). ekb.eg
9-(4-Fluorophenyl)-N-methyl-9H-purin-6-amine IR (KBr)3250 cm⁻¹ (NH). ekb.eg
6-Chloropurine UV/VisibleSpectrum available in the NIST WebBook. nist.gov

Chromatographic Separation and Purity Profiling

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound derivatives. It is routinely used to determine the purity of synthesized compounds, often achieving purities greater than 98%. nih.govacs.org For example, the purity of 2-chloro-9-methyl-9H-purine was determined to be 99.23% by HPLC. msesupplies.com Similarly, a purity of ≥97.0% was reported for (2R,3R,4S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol using HPLC analysis. vwr.com

Reverse-phase (RP-HPLC) is a common mode used for these compounds. For instance, the analysis of 6-(5-bromo-2-methoxyphenyl)-2-chloro-9H-purine on an RP-HPLC system yielded a retention time (tᵣ) of 24.3 minutes under specific gradient conditions. nih.govacs.org HPLC is also crucial for monitoring the progress of reactions involving this compound.

Table 4: HPLC Parameters for the Analysis of this compound Derivatives
CompoundHPLC ConditionRetention Time (tᵣ)PurityReference
6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine Gradient: 5% to 100% B in 45 min, Flow rate: 4 mL/min, λ = 240 nm24.3 min>98% nih.govacs.org
2-Amino-6-(5-bromo-2-methoxyphenyl)-9H-purine Gradient: 5% to 100% B in 60 min, Flow rate: 4 mL/min, λ = 240 nm17.3 min>98% nih.govacs.org
6-(5-Fluoro-2-methoxyphenyl)-2-hydroxy-9H-purine Gradient: 5% to 100% B in 50 min, Flow rate: 1 mL/min, λ = 240 nm13.9 min>98% nih.govacs.org
2-Chloro-9-methyl-9H-purine Not specifiedNot specified99.23% msesupplies.com
(2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Not specifiedNot specified≥97.0% vwr.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions involving this compound. nih.gov It is widely used to determine the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. pnrjournal.comthieme-connect.de For example, in the synthesis of 2-amino-6-chloro-9-(3-acetoxymethyl-4-acetoxy-1-butyl)purine, TLC with a mobile phase of dichloromethane:methanol (10:1) was used to confirm reaction completion. Similarly, the N⁹-alkylation of 2,6-dichloropurine (B15474) is monitored by TLC until the reaction is complete. nih.gov The Rբ values obtained from TLC provide a good indication of the relative polarities of the compounds being analyzed. google.comgoogle.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For this compound derivatives, this method has been instrumental in confirming molecular structures, elucidating substituent orientations, and understanding intermolecular interactions that govern crystal packing.

In another example, the crystal structure of 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine showed that the imidazole (B134444) and pyrimidine (B1678525) rings are nearly planar. nih.gov The crystal packing in this case is primarily stabilized by weak C-H···N and C-H···Cl interactions, which link the molecules into chains. nih.gov The analysis of 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine revealed two independent molecules with different conformations, highlighting the molecule's flexibility. nih.gov The crystal structure was stabilized by a combination of π-π stacking, C—Cl⋯π interactions, and non-classical C—H⋯O and C—H⋯N hydrogen bonds. nih.gov

These crystallographic studies provide precise data on bond lengths, bond angles, and torsion angles, which are invaluable for validating computational models and understanding structure-activity relationships (SAR).

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purineNot specifiedNot specifiedIntermolecular C-H···O hydrogen bonding, π-π stacking researchgate.netnih.gov
(E)-9-(but-2-en-1-yl)-6-chloro-9H-purineTriclinicP-1Chain-like ordering along the a-axis researchgate.net
2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amineMonoclinicP21/cWeak C-H···N and C-H···Cl interactions nih.gov
6-chloro-9-(2-nitrophenylsulfonyl)-9H-purineTriclinicP-1π–π stacking, C—Cl⋯π interactions, C—H⋯O and C—H⋯N hydrogen bonds nih.gov
2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetateTriclinicP-1Not specified researchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful methods to predict and rationalize the behavior of molecules like this compound. These in silico techniques complement experimental work by providing a molecular-level understanding of structure, properties, and interactions, thereby guiding the design of new compounds with desired activities. For purine derivatives, these approaches are widely used to explore potential biological targets and to design novel inhibitors for enzymes such as kinases and polymerases. drugdesign.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. ijbiotech.com This technique is crucial for understanding the binding mode of this compound derivatives and identifying key interactions that contribute to binding affinity. For example, docking studies have been performed to assess the potential of phosphorylated purine derivatives to inhibit pancreatic α-amylase. tandfonline.comresearchgate.nettandfonline.com These simulations help identify crucial hydrogen bonds and hydrophobic interactions between the ligand and the active site residues of the enzyme. tandfonline.comresearchgate.net

Molecular dynamics (MD) simulations extend the static picture provided by docking by simulating the movement of the ligand-protein complex over time. This allows for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. For instance, MD simulations can be used to evaluate the stability of a this compound derivative within the ATP-binding pocket of a target kinase, providing insights into the dynamic nature of the interaction. Docking studies on the BRD9 bromodomain with purine scaffolds have shown how the 2-amino-9H-purine ring system can fit within the binding cavity, guiding the development of selective ligands. acs.orgnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. mdpi.com For this compound and its analogs, DFT studies provide valuable data on parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP), and atomic charges. rjptonline.orgresearchgate.net

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting intermolecular interactions. researchgate.net For example, DFT calculations have been used to study the tautomeric preferences of purine derivatives and how substituents at the 2-position influence these equilibria. oslomet.no These calculations have shown that the field/inductive effects of the substituent significantly impact the tautomeric ratios. oslomet.no Furthermore, quantum chemical methods have been used to support structural assignments made through NMR and X-ray crystallography. researchgate.net

Computational MethodCalculated PropertySignificance for this compound ResearchReference
DFT (B3LYP/6-311G(d,p))HOMO/LUMO energies, Dipole moment, Mulliken chargesPredicts electronic structure, reactivity, and sites for nucleophilic/electrophilic attack. rjptonline.orgresearchgate.net
DFT (B3LYP/def2-TZVP)Tautomeric ratiosReveals the influence of substituents on amino/imino tautomerism and the importance of solvent effects. oslomet.no
Conceptual DFT (wB97X-D/aug-cc-pVTZ)Fukui functions, Molecular Electrostatic Potential (MEP)Provides insights into local reactivity and non-covalent interaction sites. researchgate.netnih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the purine scaffold, these features typically include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. A model based on active this compound derivatives can be used to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. researchgate.net

Virtual screening is a cost-effective strategy to identify potential "hit" compounds from vast libraries for further experimental testing. ijbiotech.com By combining a purine core with various substituents, combinatorial libraries can be virtually screened against targets like cyclin-dependent kinases (CDKs) or purine nucleoside phosphorylase (PNP). researchgate.netacs.org This approach has proven successful in identifying potent lead compounds, such as those targeting the purine salvage pathway in parasites like Leishmania infantum and Schistosoma mansoni. researchgate.netnih.gov Software tools like PyRx are often utilized for these large-scale screening campaigns. ijbiotech.comsourceforge.io

Chemoinformatics applies computational methods to manage and analyze large sets of chemical data. In purine research, chemoinformatics tools are essential for designing and evaluating combinatorial libraries based on the this compound scaffold. drugdesign.org These tools can filter building blocks based on desired physicochemical properties (e.g., molecular weight, LogP) and remove compounds with undesirable functional groups. drugdesign.org

Data mining techniques are used to analyze screening results and build quantitative structure-activity relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. rjptonline.org For purine libraries, chemoinformatic analysis helps in understanding the chemical space covered by the library and in prioritizing compounds for synthesis and testing. nih.govacs.org This data-driven approach accelerates the drug discovery process by focusing experimental efforts on the most promising chemical space. unibe.ch

Translational Research and Future Directions for 2 Chloro 9h Purine Based Compounds

Advancements in Drug Discovery and Development Pipelines

The drug discovery and development pipeline for 2-chloro-9H-purine-based compounds has seen significant advancements, driven by its increasing use in research and development focused on nucleoside analogs and purine (B94841) derivatives. nih.gov This compound is a critical intermediate in the synthesis of a wide array of biologically active molecules. For instance, it serves as a starting material for producing other purine analogs, such as 6-mercaptopurine (B1684380) and hypoxanthine, which have established therapeutic use. biosynth.com

Modern synthetic methodologies have enhanced the efficiency of creating diverse chemical libraries from the this compound core. mdpi.com These methods allow for precise modifications at various positions on the purine ring, leading to the generation of novel compounds with tailored properties. medchemexpress.com The development of purine nucleoside analogs, such as clofarabine (B1669196), nelarabine, and cladribine, highlights the success of this pipeline. mdpi.commdpi.com These agents, many of which incorporate a 2-chloro substitution or are derived from intermediates like 2-chloro-adenosine, are crucial in the treatment of hematological malignancies. mdpi.commdpi.com The pipeline is further enriched by the synthesis of derivatives targeting a broad spectrum of enzymes, including protein kinases, which are pivotal in cancer cell signaling. nih.gov

Exploration of Novel Therapeutic Avenues and Disease Targets

The structural versatility of this compound has enabled the exploration of numerous therapeutic avenues beyond its established role in oncology. Derivatives have been investigated for a range of biological activities, including antiviral, anti-inflammatory, and immunosuppressive effects. frontiersin.orgresearchgate.net The modification of the purine ring system can substantially alter a compound's interaction with biological targets like enzymes and receptors, opening up new therapeutic possibilities. researchgate.net

One significant area of research is in the development of kinase inhibitors. Purine derivatives often target adenosine (B11128) receptors and cyclin-dependent kinases (CDKs), which can modulate cyclic AMP levels and block cell cycle progression, respectively, inducing apoptosis in cancer cells. haematologica.org Beyond cancer, analogs have demonstrated potential as antimycobacterial agents, with several 2-chloro purine analogs showing moderate inhibitory activity against Mycobacterium tuberculosis. encyclopedia.pub In virology, specific analogs such as 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine have shown potent inhibition of rhinovirus. haematologica.org The introduction of a chlorine atom at the C2 position can enhance potency and confer resistance to deactivating enzymes like adenosine deaminase, increasing the intracellular activity and lifespan of the drug. mdpi.commdpi.com

Derivative ClassTherapeutic Target/AvenueInvestigated ActivityReference(s)
Kinase Inhibitors Cyclin-Dependent Kinases (CDKs), Adenosine ReceptorsAnticancer (Apoptosis Induction) haematologica.org
Nucleoside Analogs DNA Synthesis, DNA RepairAnticancer (Hematological Malignancies), Sclerosis Treatment nih.govmdpi.commedchemexpress.com
Antiviral Compounds RhinovirusInhibition of Viral Replication haematologica.org
Antimycobacterial Agents Mycobacterium tuberculosisInhibition of Bacterial Growth encyclopedia.pub
Immunosuppressants Immune System ModulationManagement of Autoimmune Conditions researchgate.net

Integration of High-Throughput Screening and Combinatorial Approaches

The discovery of novel drug candidates from the this compound scaffold is increasingly accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. HTS allows for the rapid evaluation of large, diverse libraries of purine derivatives against specific biological targets. ontosight.ai This process can quickly identify "hit" compounds with desired activity from thousands of candidates.

Following hit identification, combinatorial chemistry is employed to systematically generate a multitude of analogs based on the hit structure. frontiersin.org This involves making specific, varied substitutions at different positions of the purine ring to explore the structure-activity relationship (SAR). For example, reacting 2,6-dichloropurine (B15474) with various amines or other nucleophiles can create a vast library of compounds with different properties. scbt.com Computational modeling and cheminformatics are often used in conjunction with these approaches to predict the interactions of designed derivatives with their biological targets, helping to prioritize the synthesis of the most promising candidates. frontiersin.org This synergy between HTS and combinatorial synthesis streamlines the optimization process, transforming initial hits into potent and selective lead compounds for further development.

Personalized Medicine Applications and Biomarker Discovery

The clinical application of therapeutics derived from this compound, particularly purine nucleoside analogs like clofarabine and fludarabine, is moving towards a personalized medicine approach. The effectiveness of these drugs can be highly dependent on the specific molecular characteristics of a patient's disease. Consequently, research has focused on identifying biomarkers that can predict treatment response and guide therapeutic decisions. researchgate.net

One critical area of biomarker research involves nucleoside transporter (NT) proteins. The expression levels of transporters such as hCNT1, hCNT2, hENT1, and hENT2 can determine the uptake of purine analogs into cancer cells. frontiersin.org Altered expression of these transporters in tumor cells can modulate drug bioavailability and, therefore, clinical efficacy, making them valuable predictive biomarkers. frontiersin.org

In hematological malignancies like Chronic Lymphocytic Leukemia (CLL), several prognostic and predictive biomarkers have been identified that correlate with the response to purine analog-based therapies. These include the mutation status of genes such as IGHV and TP53, as well as the expression of proteins like ZAP-70 and CD38. nih.govencyclopedia.pub For instance, studies have shown that CLL cells from patients positive for the ZAP-70 protein appear to undergo apoptosis more readily when treated with purine analogs, suggesting these patients may derive greater benefit from such treatments. nih.gov

BiomarkerDisease ContextImplication for Purine Analog TherapyReference(s)
Nucleoside Transporters (e.g., hENT1, hCNT2) Various CancersExpression levels can predict drug uptake and efficacy. frontiersin.org
ZAP-70 Expression Chronic Lymphocytic Leukemia (CLL)Positive expression may correlate with better response to therapy. nih.gov
IGHV Mutation Status Chronic Lymphocytic Leukemia (CLL)Unmutated status is a biomarker of refractoriness to chemoimmunotherapy. encyclopedia.pub
TP53 Gene Lesions Chronic Lymphocytic Leukemia (CLL)Associated with poor response to traditional purine analog combinations. encyclopedia.pub
BCL-2/BAX Ratio Chronic Lymphocytic Leukemia (CLL)A marker of apoptosis potential that can be modulated by purine analogs. nih.gov

Challenges and Opportunities in the Clinical Translation of Purine-Based Therapeutics

Despite the significant promise of this compound derivatives, their path to clinical application is met with both challenges and opportunities. A primary challenge lies in the synthesis of these complex molecules, where issues such as achieving regioselectivity (e.g., ensuring substitution at the N-9 versus the N-7 position) require sophisticated chemical strategies. haematologica.org Furthermore, navigating the stringent regulatory environments for drug approval presents a significant hurdle, demanding extensive preclinical and clinical data. nih.gov

The clinical use of some purine analogs is also accompanied by dose-limiting toxicities, which necessitates careful management and the search for derivatives with more favorable profiles. nih.gov For example, clofarabine has been associated with hepatotoxicity. nih.gov

However, these challenges are balanced by substantial opportunities. The this compound scaffold represents a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, offering a vast landscape for the development of new drugs. mdpi.com There is a significant opportunity to design novel derivatives with enhanced selectivity and potency, particularly as kinase inhibitors. The development of sustainable and cost-effective manufacturing processes, including "green chemistry" approaches and enzymatic synthesis, presents another avenue for advancement. nih.govmdpi.com Moreover, the growing understanding of disease biology and biomarkers allows for the design of more targeted clinical trials, potentially increasing success rates and accelerating the delivery of new purine-based therapies to patients who need them most. nih.govencyclopedia.pub The combination of purine analogs with other cytotoxic agents or targeted therapies is also a promising strategy being explored in clinical studies. ashpublications.org

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-9H-purine and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example:
  • Suzuki-Miyaura Coupling : 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux to yield 6-aryl-substituted derivatives .
  • Alkylation/Functionalization : Substitution at the N9 position (e.g., with ethyl or isopropyl groups) is achieved via alkylation reactions, often using alkyl halides in basic conditions .
  • Chlorination : Direct chlorination of purine precursors using POCl₃ or other chlorinating agents can introduce the 2-chloro substituent .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (performed using SHELX software) is critical for resolving molecular geometry and hydrogen-bonding networks. For example, the structure of 2-chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine was confirmed via SHELXL refinement .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and purity. The deshielding of specific protons (e.g., C8-H in 2-chloro-8-methyl-9H-purine) confirms substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

  • Methodological Answer : Hydrogen-bonding patterns are analyzed using graph set analysis (e.g., Etter’s formalism) to categorize motifs like chains (C), rings (R), or self-assembled dimers (D). For example:
  • SHELX Refinement : Extract hydrogen-bond parameters (distance, angle) from crystallographic data .
  • Thermodynamic Stability : Compare hydrogen-bond energetics (e.g., via DFT calculations) to explain packing efficiency .
  • Table : Example hydrogen-bond parameters for a derivative:
Donor–AcceptorDistance (Å)Angle (°)Motif
N–H⋯Cl3.12158C(6)
C–H⋯O3.45145R₂²(8)

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from variations in experimental design or compound purity. To address this:
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., identical cell lines, solvent controls) .
  • Purity Validation : Use HPLC or LC-MS to confirm compound purity (>95%) and exclude degradation products .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., at C6 or N9) and compare bioactivity trends .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA is commonly used.
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., binding to kinase targets) .
  • Charge Distribution Analysis : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing effects of the chloro substituent, influencing nucleophilic attack sites .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2,6-dichloro-9-ethylpurine) deposited in databases like the Cambridge Structural Database (CSD) .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, ensuring accurate bond-length and angle reporting .
  • Thermal Motion Analysis : Check for unusually high displacement parameters (Ueq), which may indicate disorder or solvent effects .

Tables for Key Comparisons

Q. Table 1: Synthetic Methods for this compound Derivatives

MethodReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene, reflux60–75
N9 AlkylationAlkyl halide, NaH, DMF, 0°C→RT50–85
Direct ChlorinationPOCl₃, reflux, 6–12 h70–90

Q. Table 2: Common Hydrogen-Bonding Motifs in Purine Derivatives

CompoundMotif TypeBiological Implication
2-Chloro-6-amino-9-isopropylpurineR₂²(8)Enhanced solubility in aqueous media
2,6-Dichloro-9-ethylpurineC(6)Stabilized crystal packing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.